Home > Products > Screening Compounds P129105 > Cancer/testis antigen 1 (ORF2 (14-33))
Cancer/testis antigen 1 (ORF2 (14-33)) -

Cancer/testis antigen 1 (ORF2 (14-33))

Catalog Number: EVT-243562
CAS Number:
Molecular Formula:
Molecular Weight:
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Cancer/testis antigen 1; NY-ESO-1
Overview

Cancer/testis antigen 1, also known as ORF2 (14-33), is a member of the cancer/testis antigen family, which is characterized by its expression primarily in testicular germ cells and various malignancies. This antigen is encoded by the CTAG1 gene located on the X chromosome at position Xq28. Cancer/testis antigens are recognized for their restricted expression in normal tissues, making them attractive targets for cancer immunotherapy due to their potential to elicit strong immune responses in patients with tumors expressing these antigens.

The primary function of cancer/testis antigen 1 remains under investigation, but it is believed to play a role in tumorigenesis and may be involved in cellular processes such as cell cycle regulation. Its expression is often associated with several types of cancers, including melanoma and various carcinomas, which further emphasizes the need for understanding its mechanisms and potential applications in cancer treatment.

Source and Classification

Cancer/testis antigen 1 falls under the classification of cancer/testis antigens (CTAs), which are proteins aberrantly expressed in tumors yet normally restricted to germ cells. The CTAG1 gene family includes several other members, with cancer/testis antigen 1 being one of the most studied due to its immunogenic properties. CTAs are known for their ability to provoke both humoral and cellular immune responses, making them promising candidates for therapeutic interventions in oncology.

Synthesis Analysis

Methods

The synthesis of cancer/testis antigen 1 typically involves recombinant DNA technology. This process starts with the isolation of the CTAG1 gene from human genomic DNA. The gene can then be cloned into an expression vector suitable for producing the protein in a host system, such as bacteria or mammalian cells.

Technical Details

  1. Gene Cloning: The CTAG1 gene is amplified using polymerase chain reaction techniques and cloned into plasmid vectors.
  2. Protein Expression: The plasmid containing the CTAG1 gene is transfected into host cells (e.g., HEK293 or CHO cells) that are capable of post-translational modifications necessary for proper folding and function.
  3. Purification: The expressed protein is harvested and purified using affinity chromatography techniques that exploit specific tags or antibodies against the cancer/testis antigen.
Molecular Structure Analysis

Structure

Cancer/testis antigen 1 consists of 180 amino acids, with a molecular weight of approximately 18 kDa. The protein features a glycine-rich N-terminal domain that contains epitopes crucial for immune recognition and an extremely hydrophobic C-terminal domain that may play a role in membrane interactions or protein-protein interactions.

Data

  • Amino Acid Length: 180
  • Molecular Weight: ~18 kDa
  • Chromosomal Location: Xq28 on the X chromosome
  • Exon Structure: The CTAG1 gene comprises three exons spanning over 8 kilobases.
Chemical Reactions Analysis

Reactions

Cancer/testis antigen 1 does not participate in traditional chemical reactions like small molecules; rather, its relevance lies in biological interactions, particularly those involving immune cells. The protein can interact with major histocompatibility complex molecules to present tumor-derived peptides to T cells, facilitating an immune response against cancer cells expressing this antigen.

Technical Details

  • Antigen Presentation: Cancer/testis antigen 1 is processed within tumor cells and presented on their surface via major histocompatibility complex class I molecules.
  • Immune Activation: This presentation can activate cytotoxic T lymphocytes, leading to targeted destruction of tumor cells.
Mechanism of Action

Process

The mechanism by which cancer/testis antigen 1 exerts its effects involves several steps:

  1. Expression in Tumors: The antigen is aberrantly expressed in various tumors due to epigenetic modifications that deactivate normal regulatory mechanisms.
  2. Immune Recognition: The presence of cancer/testis antigen 1 on tumor cell surfaces makes them recognizable to the immune system.
  3. T Cell Activation: Upon recognition by T cell receptors, activated T cells proliferate and exert cytotoxic effects on tumor cells expressing this antigen.

Data

Studies indicate that cancer/testis antigens like ORF2 can elicit strong immune responses, making them potential biomarkers for immunotherapy effectiveness.

Physical and Chemical Properties Analysis

Physical Properties

  • Solubility: Cancer/testis antigen 1 is generally soluble in physiological buffers used for protein studies.
  • Stability: The protein's stability can vary depending on environmental conditions such as pH and temperature but typically remains stable under physiological conditions.

Chemical Properties

  • Hydrophobicity: The C-terminal region's hydrophobic nature suggests potential membrane localization or interaction with lipid environments.
  • Post-translational Modifications: Cancer/testis antigen 1 may undergo glycosylation or phosphorylation, affecting its function and interactions.
Applications

Scientific Uses

Cancer/testis antigen 1 has significant implications in cancer research and therapy:

  • Immunotherapy Target: It serves as a target for developing vaccines aimed at eliciting specific immune responses against tumors expressing this antigen.
  • Biomarker for Cancer Diagnosis: Its expression profile can aid in diagnosing certain malignancies where it is aberrantly expressed.
  • Research Tool: It provides insights into tumor biology and immune evasion mechanisms, contributing to the broader understanding of cancer immunology.
Molecular Biology of Cancer/Testis Antigen 1 (CTAG1)

Genomic Localization and Evolutionary Conservation of CTAG1

CTAG1 (Cancer/Testis Antigen 1), also known as NY-ESO-1, is encoded by the CTAG1B gene located on the Xq28 chromosomal region. This locus resides within a rapidly evolving ampliconic segment characterized by complex palindromic repeats and high sequence similarity (>99%) between gene copies [1] [6]. The Xq24–q28 region exhibits the highest density of cancer-testis antigen (CTA) genes, including clustered families like MAGE-A, MAGE-C, and CTAG1B [1]. CT-X genes, including CTAG1B, constitute over half of all identified CTAs and are subject to distinct evolutionary pressures. Notably, only ~31% of human X ampliconic genes have mouse orthologs, indicating rapid evolutionary divergence in primates [5] [6].

CTAG1B spans 1,673 base pairs (bp) (chromosomal position: 154,617,609 - 154,619,282 bp) and encodes a 180-amino acid protein (18 kDa) [8]. It shares homology with the yeast transcription factor Pcc1p, a component of the conserved KEOPS/EKC complex involved in transcriptional regulation and telomere maintenance [2] [4]. While the full-length CTAG1 protein is conserved in mammals, the specific epitope ORF2 (14-33) (sequence: SLLMWITQCFLPVFLAQP) resides within a moderately conserved N-terminal region. This segment shows higher conservation across primates compared to rodents, correlating with its immunodominant properties in human immune recognition [8] [10].

Table 1: Genomic and Structural Features of CTAG1B and ORF2 (14-33)

FeatureDetailSignificance
Gene SymbolCTAG1BEncodes NY-ESO-1/CTAG1 protein
Chromosomal LocationXq28CT-X antigen cluster; Subject to epigenetic regulation
Genomic CoordinatesChrX: 154,617,609 - 154,619,282 (GRCh38)Precise location for epigenetic studies
Transcripts2 (CTAG1B-201, CTAG1B-202)CTAG1B-201 encodes full-length 180-aa protein
ORF2 (14-33) LocationN-terminal domain (aa 14-33)Immunodominant epitope region
ConservationHigh in primates, lower in rodentsReflects evolutionary pressure and human-specific immune relevance
Yeast HomologPcc1p (YKR095-A)Part of EKC complex; roles in transcription, cell cycle

Transcriptional Regulation of CTAG1 in Germline vs. Somatic Tissues

CTAG1 exhibits a highly restricted expression pattern: abundant in spermatogonia and spermatocytes within the testis, absent in most somatic tissues, and aberrantly reactivated in diverse cancers [1] [5]. This dichotomy is primarily governed by epigenetic mechanisms, particularly DNA methylation. The CTAG1B promoter is densely methylated in somatic cells, resulting in transcriptional silencing. Conversely, germline tissues and many cancers exhibit promoter hypomethylation, permitting expression [1] [5].

DNA hypomethylating agents like 5-Aza-2′-deoxycytidine (5-AZA-dC) robustly induce CTAG1B transcription in cancer cell lines, confirming methylation’s central role [1]. Beyond methylation, histone modifications contribute to its regulation. Active transcription correlates with permissive chromatin marks: high H3K4 trimethylation (H3K4me3) and low repressive H3K9 dimethylation (H3K9me2) at the promoter [3]. Tissue-specific expression also involves transcription elongation dynamics. In tissues prone to CTAG1-associated genomic instability (e.g., striatum in Huntington's disease models), increased levels of elongating RNA Polymerase II (RNA Pol II) and the elongation-associated mark H3K36me3 are observed at the CTAG1 locus, correlating with aberrant expression and somatic instability of nearby CAG repeats [3].

While testis-specific transcription factors likely contribute, their identities remain less defined than epigenetic regulators. The reactivation in cancer is often linked to genome-wide demethylation events and disturbances in chromatin remodeling complexes [5] [6].

Post-Translational Modifications of ORF2 (14-33) Peptide

The ORF2 (14-33) peptide, a proteolytic fragment of full-length CTAG1, undergoes specific post-translational modifications (PTMs) that critically influence its stability, immunogenicity, and interaction capabilities. Key PTMs identified include:

  • Phosphorylation: Potential phosphorylation sites exist within ORF2 (14-33), notably on Serine (S) and Threonine (T) residues (e.g., S14, T19). Kinases prevalent in cancer cells (e.g., MAPK, PKC) may target these sites. Phosphorylation can alter peptide conformation, affecting its processing by the immunoproteasome and subsequent Major Histocompatibility Complex (MHC) presentation [7].
  • Acetylation: Lysine (K) residues, though absent in the core ORF2 (14-33) sequence, may be present in flanking regions or modified in precursor forms. Acetylation (transfer of an acetyl group from Acetyl-CoA) commonly impacts protein stability, interactions (e.g., with chaperones like HSP90), and subcellular localization [7].
  • Ubiquitination: While not directly modifying the presented peptide itself, ubiquitination of lysines in the full-length CTAG1 protein or larger precursors targets them for proteasomal degradation. This process is essential for generating the ORF2 (14-33) peptide for MHC class I presentation (e.g., HLA-A*02:01). Deubiquitinating enzymes (DUBs) in cancer cells could modulate peptide availability [7].

Table 2: Key Post-Translational Modifications (PTMs) Impacting ORF2 (14-33)

PTM TypeResidue(s) AffectedEnzymes (Examples)Functional Consequence
PhosphorylationSer14, Thr19MAPK, PKC, CK2Alters peptide conformation; Impacts proteasomal cleavage efficiency & MHC binding affinity
Acetylation(Adjacent Lys)KATs (e.g., p300/CBP)Modulates stability of precursor; Influences interactions with chaperones (HSPs)
Ubiquitination(Precursor Lys)E3 Ubiquitin Ligases (e.g., TRIM)Targets full-length CTAG1 for proteasomal degradation; Source of ORF2 peptide
Deubiquitination(Precursor Lys)DUBs (e.g., USP7, USP22)Stabilizes CTAG1 precursors; May reduce peptide generation

These PTMs create a dynamic landscape influencing the abundance and immunogenicity of the ORF2 (14-33) epitope in cancer cells, directly impacting its relevance for immunotherapy [7] [10].

Protein-Protein Interaction Networks Involving CTAG1-Derived Epitopes

The ORF2 (14-33) peptide functions primarily as an immunogenic epitope presented by MHC molecules. Its most critical interactions occur within the immune recognition pathway:

  • MHC Class I Presentation: The ORF2 (14-33) peptide is a well-characterized HLA-A*02:01-restricted epitope. Its binding groove accommodates the peptide, stabilizing the MHC-I complex for surface presentation to CD8+ cytotoxic T lymphocytes (CTLs) [10]. This interaction is the foundation of CTAG1-targeted immunotherapies.
  • T-Cell Receptor (TCR) Engagement: TCRs on antigen-specific CTLs recognize the peptide-MHC-I complex. High-affinity TCR binding triggers CTL activation, proliferation, and tumor cell lysis. The stability of the peptide-MHC complex directly influences TCR signaling strength [10].
  • Intracellular Processing Machinery: Before presentation, the full-length CTAG1 protein interacts with the ubiquitin-proteasome system. Components like the immunoproteasome (containing LMP2, LMP7, MECL-1) cleave CTAG1, generating peptides like ORF2 (14-33). Molecular chaperones, including HSP70 and HSP90, may facilitate CTAG1 folding or degradation [7] [8].
  • Transcriptional Complexes (Full-Length CTAG1): While the ORF2 peptide itself is not directly involved, full-length CTAG1 protein participates in transcriptional networks. It interacts with:
  • MAGEC1 (MAGE-C1): Forms complexes in germ cells and melanoma, potentially functioning as part of a germ cell-specific transcription factor complex analogous to the yeast Pcc1p-containing EKC/KEOPS complex (Pcc1p-Bud32p-Kae1p) [4] [8]. This complex may regulate genes involved in cell cycle progression (e.g., G1/S transition) and transcription elongation.
  • KEOPS Complex Homologs: Evidence suggests CTAG1/MAGEC1 complexes may functionally resemble the yeast EKC complex, implicated in transcriptional regulation through interactions with co-activators like SAGA and Mediator, potentially impacting RNA Pol II recruitment [2] [4].

These interactions position CTAG1-derived peptides at the intersection of immune surveillance and potential roles in modulating cellular transcription and genome stability in cancer cells expressing the full-length antigen.

Properties

Product Name

Cancer/testis antigen 1 (ORF2 (14-33))

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.